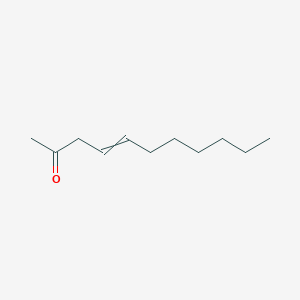
Undec-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-4-en-2-one is an organic compound with the molecular formula C11H20O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to an alkene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of undecanol. This process uses metal catalysts like copper or palladium and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the enone structure.
Análisis De Reacciones Químicas
Types of Reactions
Undec-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undec-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mecanismo De Acción
The mechanism of action of undec-4-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Undec-2-en-4-one: Another enone with a similar structure but different positional isomerism.
Undecylenic acid: An unsaturated fatty acid with antifungal properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound used as a catalyst and base in organic synthesis.
Uniqueness
Undec-4-en-2-one is unique due to its specific position of the double bond and carbonyl group, which imparts distinct reactivity and properties compared to its isomers and other related compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.
Propiedades
Número CAS |
72993-29-4 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-4-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h8-9H,3-7,10H2,1-2H3 |
Clave InChI |
RGKAYELXMBVDAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
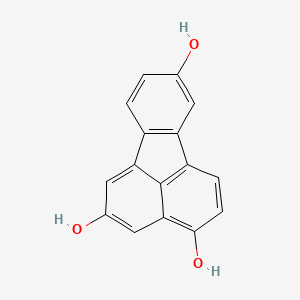
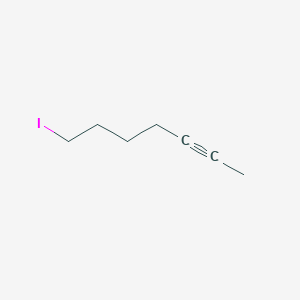
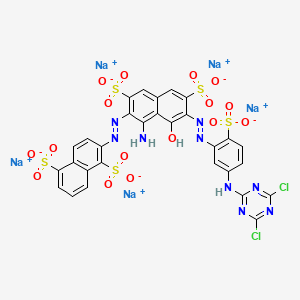
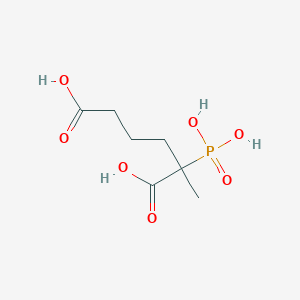
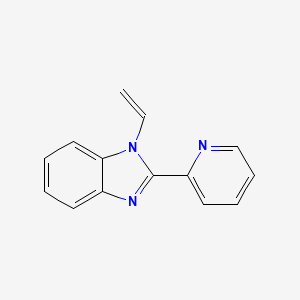
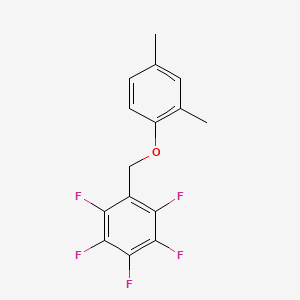
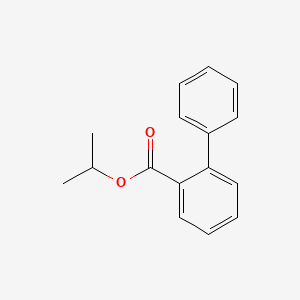
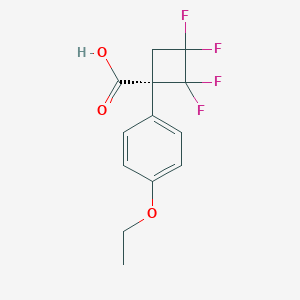
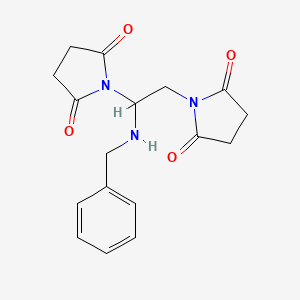
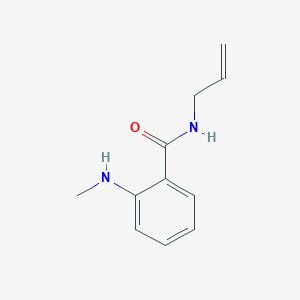
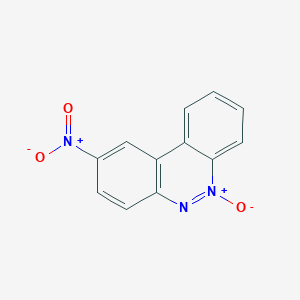
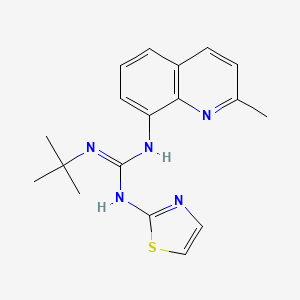
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
